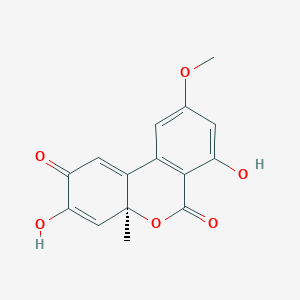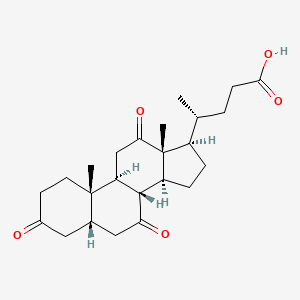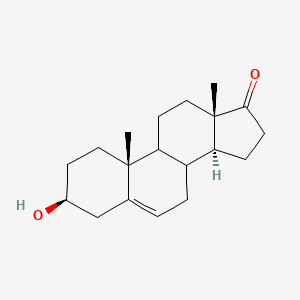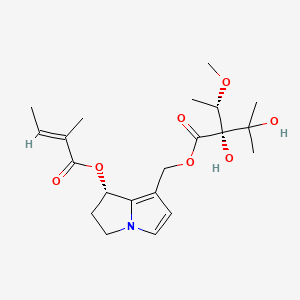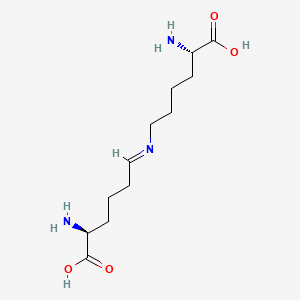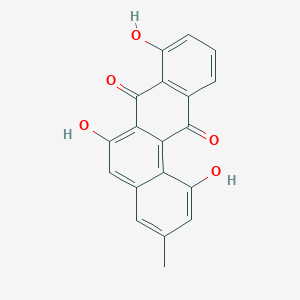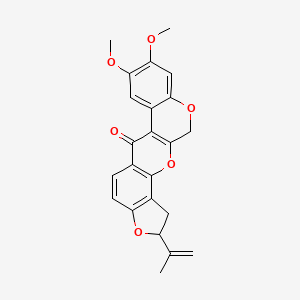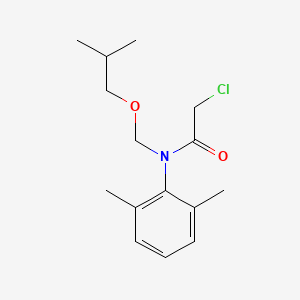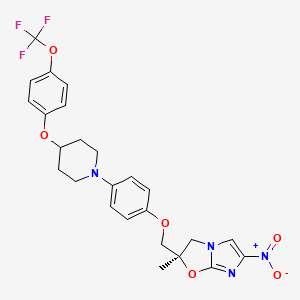
Desacetylcefotaxime
Übersicht
Beschreibung
Desacetylcefotaxime is the only major metabolite from a third-generation cephalosporin that attains and maintains effective antimicrobial plasma and tissue concentrations following therapeutic administration of its parent drug, cefotaxime . Therapeutic concentrations of this compound are produced in neonates, infants, children, and adults .
Synthesis Analysis
This compound is produced from the central compartment of cefotaxime . A sensitive, rapid, and accurate ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) bioanalytical method was developed and validated to measure cefotaxime and this compound in plasma .
Chemical Reactions Analysis
Cefotaxime and this compound concentrations from plasma samples were used to develop a population pharmacokinetic model . The pharmacokinetics of cefotaxime and this compound were best described using a one-compartmental model with first-order elimination .
Wissenschaftliche Forschungsanwendungen
Pädiatrische Pharmakokinetik
Desacetylcefotaxime wurde in Bezug auf seine Pharmakokinetik bei kritisch kranken pädiatrischen Patienten untersucht. Die Forschung zielt darauf ab zu verstehen, wie der Wirkstoff im Körper junger Patienten verarbeitet wird, die sich in einem kritischen Zustand befinden. Es wurde festgestellt, dass der Metabolit eine verlängerte Eliminationshalbwertszeit aufweist, d. h. er verbleibt länger im Körper als das Ausgangspräparat, Cefotaxime. Diese Eigenschaft ermöglicht möglicherweise längere Dosierungsintervalle, was in der pädiatrischen Versorgung besonders vorteilhaft sein kann, da häufige Dosierungen schwierig sein können .
Mikrostichproben-Techniken
In gleicher Weise wurde this compound zur Bewertung der Wirksamkeit von Kapillar-Mikrostichproben-Techniken eingesetzt. Diese Methode ermöglicht datenreiche Blutproben, die weniger invasiv sind und für pädiatrische Patienten entscheidend sein können. Die Möglichkeit, kleinere Blutproben zu verwenden, ohne die Qualität der pharmakokinetischen Studie zu beeinträchtigen, ist ein bedeutender Fortschritt in der pädiatrischen Versorgung .
Behandlung von spontaner bakterieller Peritonitis (SBP)
This compound spielt eine Rolle bei der Behandlung von SBP, insbesondere bei Patienten mit Zirrhose. Untersuchungen haben gezeigt, dass der Metabolit hohe Konzentrationen in der Aszitesflüssigkeit aufweist, was zur bakteriziden Aktivität beiträgt, die zur Behandlung dieser Erkrankung erforderlich ist. Dies hat zu Vorschlägen geführt, dass niedrigere Dosen oder kürzere Behandlungsdauern wirksam sein könnten, was das Risiko von Nebenwirkungen verringern und die Compliance der Patienten verbessern kann .
Antibakterielle Aktivität
Es ist bekannt, dass der Metabolit eine antimikrobielle Aktivität aufweist, wenn auch weniger als Cefotaxime. Seine Stabilität gegenüber β-Lactamase und seine Fähigkeit, wirksame Plasma- und Gewebekonzentrationen zu halten, machen ihn jedoch zu einem wertvollen Gut im Kampf gegen bakterielle Infektionen. Dies ist besonders im Kontext der zunehmenden Antibiotikaresistenz relevant .
Pharmakodynamische Synergie
Es wurde beobachtet, dass this compound in Kombination mit Cefotaxime eine additive oder synergistische antimikrobielle Wirkung erzeugt. Diese Synergie kann das therapeutische Profil von Cefotaxime verbessern und flexiblere Dosierungsschemata ermöglichen, ohne die Wirksamkeit zu beeinträchtigen. Dies ist besonders wichtig bei der Behandlung schwerer Infektionen, bei denen die Aufrechterhaltung therapeutischer Wirkstoffspiegel entscheidend ist .
Entwicklung analytischer Methoden
Der Metabolit stand im Mittelpunkt der Entwicklung empfindlicher, schneller und genauer bioanalytischer Methoden unter Verwendung der Ultra-Hochleistungsflüssigkeitschromatographie-Tandem-Massenspektrometrie (UHPLC-MS/MS). Diese Methoden sind entscheidend für die Messung der Wirkstoffkonzentrationen im Plasma und können sowohl in klinischen als auch in Forschungsumgebungen eingesetzt werden, um die Wirkstoffspiegel zu überwachen und eine angemessene Dosierung sicherzustellen .
Wirkmechanismus
Target of Action
Desacetylcefotaxime, a major metabolite of the third-generation cephalosporin cefotaxime, primarily targets penicillin-binding proteins (PBPs) in bacterial cell walls . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Biochemical Pathways
The metabolic pathway of this compound follows the route: cefotaxime → this compound → this compound lactone → M metabolites . The rate-limiting step in this pathway is the formation of this compound lactone . All of these reactions take place in the liver .
Pharmacokinetics
This compound is partially hepatically metabolized from cefotaxime . It is excreted in the urine, with approximately 60% of the dose recovered as unchanged drug and metabolites . The elimination half-life of this compound is approximately 1.3 to 1.9 hours, which can be prolonged with renal impairment . The clearance and volume of distribution for cefotaxime were 12.8 L/h and 39.4 L, respectively . The clearance for this compound was 10.5 L/h .
Result of Action
This compound maintains effective antimicrobial plasma and tissue concentrations following the therapeutic administration of its parent drug, cefotaxime . It persists in plasma at concentrations which exceed the minimum concentration inhibiting 50% of organisms (MIC 50) for many common pediatric pathogens for 6 to 8 hours following a cefotaxime dose . This property, coupled with excellent stability against many types of β-lactamases, produces an additive and/or synergistic antimicrobial effect when cefotaxime is used to treat infections caused by many common pathogens .
Action Environment
The action of this compound can be influenced by environmental factors such as the physiological state of the patient. For instance, due to normal developmental changes in renal function, the plasma clearance of the drug is reduced in neonates and young infants . In addition, the presence of liver diseases can influence the metabolism of cefotaxime and this compound . Furthermore, the efficacy of this compound can be affected by the presence of certain bacterial resistance mechanisms, such as the production of extended-spectrum beta-lactamases (ESBLs) and carbapenemases .
Safety and Hazards
Desacetylcefotaxime should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Dosing recommendations support the use of extended or continuous infusion to achieve cefotaxime exposure suitable for bacterial killing in critically ill pediatric patients, including those with severe or deep-seated infection . An external validation of capillary microsampling demonstrated skin-prick sampling can facilitate data-rich pharmacokinetic studies .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7-/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYWAOQGXIZAAF-GHXIOONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315709 | |
| Record name | Desacetylcefotaxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66340-28-1 | |
| Record name | Desacetylcefotaxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66340-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desacetylcefotaxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066340281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desacetylcefotaxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEACETYLCEFOTAXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E65O1Y1P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desacetylcefotaxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of dCTX?
A1: Like other cephalosporins, dCTX exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, disrupting the transpeptidation process essential for peptidoglycan cross-linking. [] This weakens the bacterial cell wall, leading to cell lysis and death.
Q2: Does dCTX contribute to the overall antibacterial effect of cefotaxime?
A2: Yes, despite its lower intrinsic activity, dCTX contributes significantly to the overall efficacy of cefotaxime therapy. Research suggests that dCTX acts synergistically with cefotaxime against a wide range of bacteria, including Enterobacteriaceae and Streptococcus faecalis. [, ] This synergistic interaction enhances bacterial killing and broadens the spectrum of activity. []
Q3: Are there instances where dCTX exhibits greater activity than cefotaxime?
A3: Interestingly, dCTX displays greater potency than cefotaxime against certain bacterial species. For instance, it demonstrates 1-2 log2 dilutions greater activity against Pseudomonas acidovorans and Pseudomonas cepacia. []
Q4: How is dCTX metabolized and eliminated?
A4: dCTX is primarily eliminated through renal excretion. [] Studies indicate that greater than 80% of the administered dose of cefotaxime (which is metabolized to dCTX) is recovered in the urine. []
Q5: Does renal impairment affect the pharmacokinetics of dCTX?
A5: Yes, renal insufficiency significantly impacts the elimination half-life of dCTX. In patients with severe renal impairment, the half-life of dCTX is markedly prolonged compared to patients with normal renal function. [, ]
Q6: What is the impact of hemodialysis on dCTX levels?
A6: Hemodialysis effectively reduces the half-life of both cefotaxime and dCTX, necessitating dose adjustments in patients undergoing this treatment modality. []
Q7: Does the route of cefotaxime administration influence dCTX levels?
A7: Both intravenous and intramuscular administration of cefotaxime result in measurable serum concentrations of dCTX. [] Studies have demonstrated good absorption of cefotaxime following intramuscular injection, leading to the formation of dCTX. []
Q8: Does dCTX penetrate well into body tissues and fluids?
A8: Research indicates that dCTX demonstrates good penetration into various body compartments, including brain abscesses [], human myometrium [], and bronchial secretions. [, ] This penetration is crucial for achieving therapeutic concentrations at the site of infection.
Q9: Which bacterial species are particularly susceptible to dCTX?
A9: dCTX demonstrates notable activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae. [, ] It also exhibits activity against Streptococcus faecalis. []
Q10: Are there bacteria that exhibit resistance to dCTX?
A10: While dCTX possesses a broad spectrum of activity, certain bacteria demonstrate resistance. This includes some strains of Morganella morganii, Pseudomonas aeruginosa, Serratia marcescens, Providencia spp., and Bacteroides fragilis. [, ] Notably, Bacteroides thetaiotaomicron often displays elevated MICs to dCTX, requiring high concentrations for synergistic killing with cefotaxime. []
Q11: Does dCTX offer any advantages over cefotaxime against beta-lactamase-producing bacteria?
A11: Yes, dCTX demonstrates greater stability against certain beta-lactamases compared to cefotaxime. This enhanced stability is particularly notable against enzymes produced by Bacteroides fragilis, Proteus vulgaris, and the k-1 enzyme of Enterobacter-Klebsiella. [, ] This characteristic contributes to the overall efficacy of cefotaxime therapy against beta-lactamase-producing organisms.
Q12: Can bacteria develop resistance to dCTX?
A12: Although not extensively documented, bacterial resistance mechanisms against dCTX likely exist. Given its structural similarity to cefotaxime, cross-resistance to other cephalosporins is also possible. Continuous surveillance and monitoring of bacterial susceptibility patterns are crucial to guide appropriate antibiotic use and minimize the emergence and spread of resistance.
Q13: What are the clinical implications of the synergistic interaction between cefotaxime and dCTX?
A13: The synergy between cefotaxime and dCTX significantly enhances the overall antibacterial effect, potentially leading to improved clinical outcomes in treating infections caused by susceptible organisms. This synergistic interaction allows for less frequent dosing of cefotaxime while maintaining therapeutic efficacy. []
Q14: What are the potential advantages of using cefotaxime over other antibiotics in specific clinical scenarios, considering its metabolism to dCTX?
A14: Cefotaxime, due to its favorable pharmacokinetic properties and its metabolism to the active metabolite dCTX, might be advantageous in treating infections where both agents exhibit synergistic activity or where dCTX demonstrates good penetration and individual potency. This consideration becomes particularly relevant in cases involving difficult-to-treat infections caused by susceptible organisms.
Q15: Are there specific patient populations where the use of cefotaxime, considering its metabolism to dCTX, requires special considerations?
A15: Yes, careful consideration is necessary when administering cefotaxime to patients with impaired renal function due to the altered pharmacokinetics of both cefotaxime and dCTX in this population. [] Dosage adjustments and close monitoring of renal function are crucial to prevent potential drug accumulation and toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




